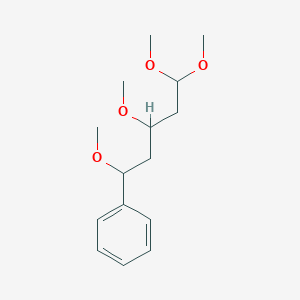

1,3,5,5-Tetramethoxypentylbenzene

Beschreibung

1,3,5,5-Tetramethoxypentylbenzene is a substituted benzene derivative featuring a pentyl chain and four methoxy groups. The precise structure is inferred to include a benzene ring with methoxy substituents at positions 1, 3, and two at position 5 (though numbering ambiguities may arise due to benzene’s symmetry). The pentyl group likely enhances hydrophobicity, while the methoxy groups contribute electron-donating effects via resonance, influencing reactivity and solubility.

Eigenschaften

IUPAC Name |

1,3,5,5-tetramethoxypentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-16-13(11-15(18-3)19-4)10-14(17-2)12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJECDPNZLNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various types of chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects and applications in drug development.

Industry: The compound can be used in the development of new materials, coatings, and other industrial products

Wirkmechanismus

The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Tetramethylbenzenes

Tetramethylbenzenes (e.g., 1,2,3,4-Tetramethylbenzene [CAS 488-23-3] and 1,2,4,5-Tetramethylbenzene [CAS 95-93-2]) share a similar substitution pattern but differ in substituent type (methyl vs. methoxy) and chain length (pentyl vs. methyl) (Table 1).

| Property | 1,3,5,5-Tetramethoxypentylbenzene | 1,2,4,5-Tetramethylbenzene |

|---|---|---|

| Substituents | 4 methoxy, 1 pentyl | 4 methyl |

| Molecular Weight (g/mol) | ~298 (estimated) | 134.22 |

| Boiling Point | High (due to pentyl chain) | 196–198°C |

| Solubility | Low in water, high in organics | Low in water |

| Electron Effects | Strong resonance donation (methoxy) | Moderate inductive donation (methyl) |

Key Differences :

- Substituent Effects : Methoxy groups enhance electrophilic substitution reactivity compared to methyl groups .

Chlorinated Methoxybenzenes (Pesticide Analogs)

Compounds like 1,2,4,5-tetrachloro-3-methoxybenzene (2,3,5,6-tetrachloroanisole, CAS N/A) from pesticide chemistry highlight substituent electronic effects (Table 2) .

| Property | 1,3,5,5-Tetramethoxypentylbenzene | 2,3,5,6-Tetrachloroanisole |

|---|---|---|

| Substituents | Methoxy, pentyl | Chloro, methoxy |

| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (chloro) |

| Applications | Specialty chemicals | Pesticide intermediate |

Key Differences :

- Reactivity : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic attack compared to methoxy-substituted analogs .

Trimethylbenzenes (TMBs)

Trimethylbenzenes (e.g., 1,3,5-TMB [CAS 108-67-8]) are solvents with well-documented environmental and toxicological profiles (Table 3) .

| Property | 1,3,5,5-Tetramethoxypentylbenzene | 1,3,5-Trimethylbenzene |

|---|---|---|

| Substituents | Methoxy, pentyl | Methyl |

| Volatility | Low (due to pentyl) | High |

| Environmental Impact | Likely lower mobility | High volatility, air pollutant |

| Toxicity | Limited data | Irritant, CNS effects |

Key Differences :

- Synthesis Complexity : Methoxy groups require protection/deprotection steps, increasing synthetic challenges versus methylated analogs .

Analytical Characterization

While 1,3,5,5-Tetramethoxypentylbenzene’s analytical data are unspecified, methods from analogous compounds (e.g., NMR, X-ray crystallography in ) suggest:

- NMR : Distinct methoxy (~3–4 ppm) and pentyl (~0.5–1.5 ppm) signals.

- Mass Spectrometry : Molecular ion peaks near m/z 296.

- X-ray : Likely planar benzene ring with substituent steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.